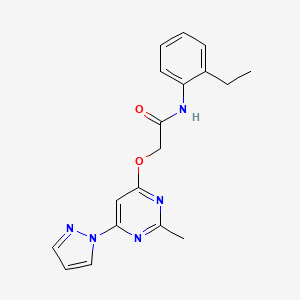
3-(Bromomethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with bromomethyl compounds under controlled conditions. For example, the reaction of pyrrolidine with bromoacetic acid in the presence of a base can yield 3-(Bromomethyl)pyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives of pyrrolidine.
Oxidation: Products include pyrrolidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)pyrrolidine hydrochloride involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of receptor functions, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)pyrrolidine hydrochloride
- 3-(Iodomethyl)pyrrolidine hydrochloride
- 3-(Hydroxymethyl)pyrrolidine hydrochloride
Uniqueness
3-(Bromomethyl)pyrrolidine hydrochloride is unique due to its specific reactivity and the stability of the bromomethyl group. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical reactions enhances its utility in various research and industrial applications .
Propiedades
IUPAC Name |
3-(bromomethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVUOQZPAYOEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
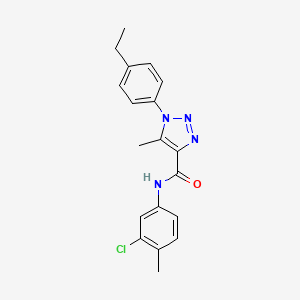
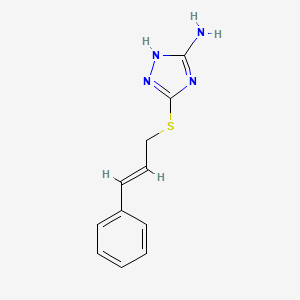
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)
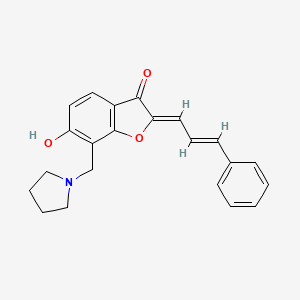
![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)


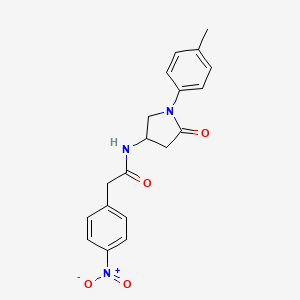
![N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2540391.png)
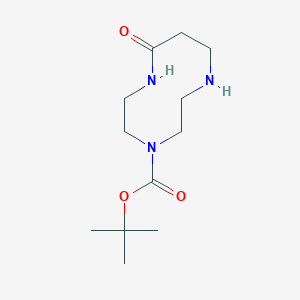
![2-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2540396.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2540397.png)
